molecular formula C13H23N3O2 B8476263 tert-Butyl 1-(2-cyanoethyl)piperidin-4-ylcarbamate

tert-Butyl 1-(2-cyanoethyl)piperidin-4-ylcarbamate

Cat. No. B8476263
M. Wt: 253.34 g/mol
InChI Key: WKAZQNRXLFFUFT-UHFFFAOYSA-N
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Patent
US08461328B2

Procedure details

Acrylonitrile (3.6 ml, 55.0 mmol) and triethylamine (2 drops) were added sequentially to a solution of piperidin-4-yl-carbamic acid tert-butyl ester (10 g, 50.0 mmol) in ethanol (100 ml) at 25° C. The reaction mixture was stirred at 25° C. for 3.5 h, then was concentrated under reduced pressure to afford crude [1-(2-cyano-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester as a white solid. TLC: 5% CH3OH in CH2Cl2, Rf=0.56; 1H NMR (400 MHz, CDCl3) δ 4.42 (s, 1H), 3.45 (s, 1H), 2.82 (d, J=11.8 Hz, 2H), 2.67 (t, J=7.0 Hz, 2H), 2.49 (t, J=7.0 Hz, 2H), 2.18 (td, J=11.5, 2.3 Hz, 2H), 1.94 (d, J=12.1 Hz, 3H), 1.51-1.36 (m, 1H), 1.44 (s, 9H). This material was used in the next step below without additional purification or characterization.
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[C:5]([O:9][C:10](=[O:18])[NH:11][CH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1)([CH3:8])([CH3:7])[CH3:6]>C(N(CC)CC)C.C(O)C>[C:5]([O:9][C:10](=[O:18])[NH:11][CH:12]1[CH2:17][CH2:16][N:15]([CH2:3][CH2:2][C:1]#[N:4])[CH2:14][CH2:13]1)([CH3:8])([CH3:6])[CH3:7]

Inputs

Step One
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCNCC1)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C. for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)CCC#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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